molecular formula C21H18FNO5 B3503929 Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3503929
M. Wt: 383.4 g/mol
InChI Key: WBVGFLSVGWUBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine compounds.

Scientific Research Applications

Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar pharmacological properties.

    Nicardipine: Used for its vasodilatory effects in the treatment of hypertension.

Uniqueness

Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other dihydropyridines. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5/c1-27-20(25)17-11-23(15-7-5-14(22)6-8-15)12-18(21(26)28-2)19(17)13-3-9-16(24)10-4-13/h3-12,19,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVGFLSVGWUBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)O)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Dimethyl 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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